molecular formula C14H23ClN2 B1399327 (2-Methyl-benzyl)-piperidin-4-ylmethyl-amine hydrochloride CAS No. 1289388-35-7

(2-Methyl-benzyl)-piperidin-4-ylmethyl-amine hydrochloride

Cat. No. B1399327
M. Wt: 254.8 g/mol
InChI Key: RYECWFDWBDJODD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Methyl-benzyl)-piperidin-4-ylmethyl-amine hydrochloride” is a chemical compound with the molecular formula C14H23ClN2 . It is offered by various suppliers for research purposes .

Scientific Research Applications

Pharmacokinetics and Cancer Treatment

  • Application in Cancer Treatment : A study focused on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors mentions a compound structurally similar to (2-Methyl-benzyl)-piperidin-4-ylmethyl-amine hydrochloride. This compound shows potential application for cancer treatment, specifically in efficacy studies in mice. The compound underwent mouse-specific enzymatic hydrolysis in plasma, leading to insights into its clearance and half-life, important for evaluating its efficacy in cancer treatment (Teffera et al., 2013).

Chemical Synthesis and Reactions

  • Alkyne-Iminium Ion Cyclizations : Research discusses a nucleophile-promoted alkyne-iminium ion cyclization involving a compound with structural similarities to (2-Methyl-benzyl)-piperidin-4-ylmethyl-amine hydrochloride. This process is significant in organic synthesis, contributing to the development of various organic compounds (Arnold et al., 2003).

Crystal Structure Analysis

  • Crystal Structure Determination : The crystal structure of a compound similar to (2-Methyl-benzyl)-piperidin-4-ylmethyl-amine hydrochloride has been determined, providing valuable information about molecular configurations and interactions, crucial for understanding its potential applications in various fields, including materials science and pharmacology (Yıldırım et al., 2006).

Acetylcholinesterase Inhibition

  • Potential as Acetylcholinesterase Inhibitors : A study elaborates on the synthesis and structure-activity relationships of compounds structurally related to (2-Methyl-benzyl)-piperidin-4-ylmethyl-amine hydrochloride as potent inhibitors of acetylcholinesterase. This highlights its potential application in the treatment of diseases like Alzheimer’s (Sugimoto et al., 1992).

properties

IUPAC Name

N-[(2-methylphenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.ClH/c1-12-4-2-3-5-14(12)11-16-10-13-6-8-15-9-7-13;/h2-5,13,15-16H,6-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYECWFDWBDJODD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-benzyl)-piperidin-4-ylmethyl-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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